3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid
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Overview
Description
Pyrazoloquinolines are a class of compounds that have been studied for over 100 years . They are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that can greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for pyrazoloquinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
The structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions. For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization can yield pyrazoloquinolines .Scientific Research Applications
- Researchers have investigated the anticancer potential of this compound. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further study in cancer therapy .
- 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid has shown promise as an anti-inflammatory agent. It inhibits inducible nitric oxide synthase (iNOS) expression, which plays a crucial role in inflammatory responses .
- In the fight against visceral leishmaniasis (VL), derivatives of this compound have been synthesized and evaluated. Their antileishmanial efficacy suggests potential use in treating this parasitic disease .
- Researchers have explored the synthetic approaches to this class of compounds. It serves as a valuable building block for the synthesis of related heterocycles, ranging from four-membered to seven-membered rings. These heterocycles often exhibit unique biological activities .
- The parent heterocycle, quinolone, has been used in drug development. Quinine, derived from Cinchona bark, has been employed to treat nocturnal leg cramps and arthritis. Quinolones also play a role in treating infections and other medical conditions .
- Exploring structural modifications around the pyrazoloquinoline scaffold could lead to novel derivatives with enhanced properties. Researchers continue to investigate variations in substituents and ring fusion patterns .
Anticancer Properties
Anti-inflammatory Activity
Antileishmanial Efficacy
Heterocycle Synthesis
Drug Development
Structural Variations
Mechanism of Action
properties
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-5(9(7)13-14-10)2-1-3-6(8)11(16)17/h1-4H,(H,16,17)(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOUPFLOIMJFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)C(=O)O)C(=O)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid |
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